1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused heterocyclic system, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be followed by functionalization to introduce the methoxy and methylpropanone groups. Industrial production methods often involve multi-step synthesis, utilizing transition metal catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Remdesivir: An antiviral drug with a similar pyrrolo[2,1-f][1,2,4]triazine core, used in the treatment of COVID-19.
Brivanib: A VEGFR-2 inhibitor used in cancer therapy.
BMS-690514: An EGFR inhibitor in clinical trials for cancer treatment.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)10(15)8-4-9-11(16-3)12-6-13-14(9)5-8/h4-7H,1-3H3 |
InChI Key |
QZUAFQFBIKDBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN2C(=C1)C(=NC=N2)OC |
Origin of Product |
United States |
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